N-ethyl-2-(methylsulfanyl)aniline

Description

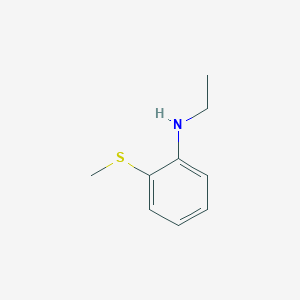

N-Ethyl-2-(methylsulfanyl)aniline is a substituted aniline derivative characterized by an ethyl group (-CH₂CH₃) attached to the nitrogen atom and a methylsulfanyl (-SCH₃) group at the ortho position of the benzene ring. The ethyl and methylsulfanyl substituents influence its electronic, steric, and solubility properties, making it relevant for applications in ligand synthesis and drug development .

Properties

Molecular Formula |

C9H13NS |

|---|---|

Molecular Weight |

167.27 g/mol |

IUPAC Name |

N-ethyl-2-methylsulfanylaniline |

InChI |

InChI=1S/C9H13NS/c1-3-10-8-6-4-5-7-9(8)11-2/h4-7,10H,3H2,1-2H3 |

InChI Key |

OLNVQVOKWQPMHG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Aniline: One common method to prepare N-ethyl-2-(methylsulfanyl)aniline involves the alkylation of 2-(methylsulfanyl)aniline with ethyl halides under basic conditions. The reaction typically uses a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reductive Amination: Another method involves the reductive amination of 2-(methylsulfanyl)benzaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use catalysts and optimized reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-ethyl-2-(methylsulfanyl)aniline can undergo oxidation reactions where the methylsulfanyl group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form N-ethyl-2-(methylthio)aniline using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the ortho and para positions relative to the amino group. Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, nitric acid.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: N-ethyl-2-(methylthio)aniline.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: N-ethyl-2-(methylsulfanyl)aniline is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and other aniline derivatives.

Biology: In biological research, this compound can be used to study the effects of sulfur-containing aniline derivatives on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(methylsulfanyl)aniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the methylsulfanyl group can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table compares N-ethyl-2-(methylsulfanyl)aniline with key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Electronic and Steric Effects

N-Substituent Impact :

- The ethyl group in this compound provides greater electron-donating capacity and steric bulk compared to the methyl group in N-methyl analogs. This influences coordination chemistry, as seen in Cu(II) complexes where bulkier ligands stabilize specific geometries .

- Chloro vs. Methylsulfanyl : The electron-withdrawing -Cl group in 3-chloro-2-(methylsulfanyl)aniline reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the electron-donating -SCH₃ group .

Sulfanyl vs. Sulfonyl Groups :

- The methylsulfanyl (-SCH₃) group in this compound is a softer ligand compared to sulfonyl (-SO₂R) groups, favoring interactions with transition metals like copper .

- Sulfonyl derivatives (e.g., 5-(ethylsulfonyl)-2-methoxyaniline) exhibit higher oxidative stability and are preferred in drug design for their metabolic resistance .

Biological Activity

N-ethyl-2-(methylsulfanyl)aniline is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications in medicinal chemistry, focusing on its mechanisms of action and therapeutic potential.

This compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions are essential for its applications in organic synthesis and medicinal chemistry:

- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : It can be reduced to N-ethyl-2-(methylthio)aniline using lithium aluminum hydride.

- Substitution : Electrophilic substitution occurs at the ortho and para positions of the benzene ring, allowing for the synthesis of diverse derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various strains of bacteria and fungi. For instance, compounds derived from this aniline have been tested against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity. The inhibition zones observed in these studies suggest that derivatives of this compound can be potent antimicrobial agents .

| Microorganism | Activity (Inhibition Zone) |

|---|---|

| Bacillus subtilis | >15 mm (high sensitivity) |

| Escherichia coli | Moderate activity (12–15 mm) |

| Candida albicans | Weak activity (10–12 mm) |

Antitumor Activity

This compound has shown promise in cancer research. A study focused on its derivatives found that certain structural modifications led to enhanced antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific functional groups significantly impacted the compound's efficacy .

The following table summarizes the IC50 values of selected derivatives against cancer cell lines:

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Derivative A | 1.5 | MCF7 (breast cancer) |

| Derivative B | 5.5 | HeLa (cervical cancer) |

| Derivative C | 3.0 | A549 (lung cancer) |

The biological activity of this compound is believed to involve interactions with molecular targets such as enzymes or receptors. The presence of the methylsulfanyl group may enhance the compound's reactivity and binding affinity, influencing its pharmacological effects .

In particular, studies have indicated that the compound may inhibit key enzymes involved in tumor growth and microbial resistance, thereby exerting its therapeutic effects through multiple pathways.

Case Studies

- Antimicrobial Efficacy : A study tested this compound against Staphylococcus aureus and found it effective at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment for resistant infections .

- Antitumor Potential : In a series of experiments involving various aniline derivatives, it was found that modifications to the methylsulfanyl group significantly enhanced antitumor activity in vitro, with some compounds achieving IC50 values in the low micromolar range against breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.